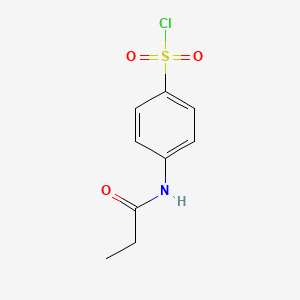

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE

Description

Significance of Substituted Benzenesulfonyl Chlorides as Synthetic Intermediates

Substituted benzenesulfonyl chlorides, which feature additional functional groups on the benzene (B151609) ring, offer a modular approach to molecular design. The nature and position of these substituents can profoundly influence the reactivity of the sulfonyl chloride group and introduce new functionalities into the target molecule. This makes them invaluable building blocks in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. google.comgoogleapis.com The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamide and sulfonate ester linkages. epo.org

The versatility of substituted benzenesulfonyl chlorides is further highlighted by their use in a variety of chemical reactions beyond simple sulfonamide formation. They can participate in Friedel-Crafts reactions to form sulfones and can be used in the synthesis of a diverse array of heterocyclic compounds. google.com The ability to introduce a sulfonyl group with tailored properties based on the ring substitution pattern is a cornerstone of modern synthetic strategy.

Contextualizing 4-(Propionylamino)benzenesulfonyl Chloride within Arenesulfonyl Chemistry

4-(Propionylamino)benzenesulfonyl chloride, with the chemical formula C₉H₁₀ClNO₃S, is a specific example of a substituted benzenesulfonyl chloride. cymitquimica.comkeyorganics.net Its structure incorporates a propionylamino group (-NHC(O)CH₂CH₃) at the para position of the benzene ring relative to the sulfonyl chloride group. This particular substitution pattern imparts specific chemical properties and potential applications to the molecule. The presence of the amide functionality introduces a site for hydrogen bonding and potential further chemical modification, making it an interesting building block for more complex structures.

Table 1: Chemical Properties of 4-(Propionylamino)benzenesulfonyl Chloride

| Property | Value | Source |

| CAS Number | 7139-88-0 | keyorganics.net |

| Molecular Formula | C₉H₁₀ClNO₃S | cymitquimica.comkeyorganics.net |

| Molecular Weight | 247.7 g/mol | cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

The propionylamino group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the sulfonyl chloride. This targeted substitution allows for the fine-tuning of the molecule's behavior in chemical reactions, a key principle in the rational design of new compounds.

Historical Development and Evolution of Research in Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides dates back to the 19th century, with early work focusing on the synthesis and basic reactivity of simple arenesulfonyl chlorides like benzenesulfonyl chloride. epo.org Historically, the synthesis of these compounds often involved harsh reagents and conditions. For instance, the reaction of benzene with chlorosulfonic acid has been a long-standing method for the preparation of benzenesulfonyl chloride. epo.org

Over the decades, research has focused on developing milder and more efficient synthetic methods. This includes the use of alternative chlorinating agents and the development of catalytic systems. googleapis.com A significant advancement has been the development of methods for the synthesis of a wide variety of substituted arenesulfonyl chlorides, allowing for greater control over the properties of the resulting molecules. sigmaaldrich.com The evolution of analytical techniques, such as NMR and mass spectrometry, has also played a crucial role in the characterization of these compounds and the elucidation of their reaction mechanisms. The ongoing research in this field continues to expand the synthetic utility of arenesulfonyl chlorides, solidifying their importance in modern organic chemistry.

Properties

IUPAC Name |

4-(propanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVXFKWVEJWTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512556 | |

| Record name | 4-Propanamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-88-0 | |

| Record name | 4-Propanamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propionylamino Benzenesulfonyl Chloride and Analogues

Classical and Contemporary Approaches to Arenesulfonyl Chloride Synthesis

The preparation of arenesulfonyl chlorides can be accomplished through several primary synthetic routes. These methods range from classical, high-volume industrial processes to more contemporary techniques developed for milder conditions and broader substrate compatibility.

Direct chlorosulfonation is a prominent and straightforward method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. stackexchange.com The reaction of an aromatic compound with chlorosulfonic acid can produce the corresponding arylsulfonyl chloride, though the reaction can be aggressive and may require careful temperature control. orgsyn.org For instance, the reaction of acetanilide (B955), a close analogue of the precursor to the target molecule, with chlorosulfonic acid yields p-acetaminobenzenesulfonyl chloride. orgsyn.org

The mechanism involves the generation of the SO₂Cl⁺ electrophile, which then attacks the electron-rich aromatic ring. stackexchange.com The choice of solvent and reaction temperature is critical, as higher temperatures can lead to the formation of sulfone byproducts. orgsyn.org A significant excess of chlorosulfonic acid is often used to drive the reaction to completion. orgsyn.org While effective, these reagents are hazardous and can generate substantial acidic waste, prompting the development of greener alternatives. rsc.org

| Reagent | Substrate Example | Key Conditions | Reference |

| Chlorosulfonic Acid (ClSO₃H) | Acetanilide | Cool to 12-15°C, then heat to 60°C for 2 hours | orgsyn.org |

| Chlorosulfonic Acid (ClSO₃H) | Benzene (B151609) | Add benzene to excess acid at <10°C | orgsyn.org |

| Chlorosulfonic Acid (ClSO₃H) | m-Xylene | Ice-water bath (20°C), slow addition | patsnap.com |

An alternative to direct chlorosulfonation is the conversion of pre-existing arenesulfonic acids or their salts into arenesulfonyl chlorides. This two-step approach (sulfonation followed by chlorination) is versatile. Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgsyn.orgorgsyn.org

The reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride upon heating yields benzenesulfonyl chloride. orgsyn.org More modern methods have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions, which can be advantageous for sensitive substrates. researchgate.net While these methods avoid the harshness of direct chlorosulfonation, they can still involve noxious reagents. rsc.orggoogle.com

| Chlorinating Agent | Substrate Example | Key Conditions | Reference |

| Phosphorus Pentachloride (PCl₅) | Sodium Benzenesulfonate | Heat at 170-180°C for 15 hours | orgsyn.org |

| Phosphorus Oxychloride (POCl₃) | Sodium Benzenesulfonate | Heat at 170-180°C | orgsyn.org |

| Thionyl Chloride (SOCl₂) / DMF | Arenesulfonic Acid | Relatively high temperature | google.com |

| Cyanuric Chloride | Arenesulfonic Acid | Neutral conditions | researchgate.net |

Contemporary synthetic chemistry emphasizes milder and more atom-economical methods. Oxidative chlorination routes have emerged as a powerful alternative for synthesizing arenesulfonyl chlorides from various sulfur-containing precursors like thiols and disulfides. orgsyn.orgresearchgate.net These methods are often characterized by mild reaction conditions and high efficiency. researchgate.net

A variety of oxidizing systems have been developed. For example, N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can effectively convert thiols and disulfides into the corresponding sulfonyl chlorides. researchgate.netlookchem.com Another highly effective system combines hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂), allowing for the rapid and direct conversion of thiols to sulfonyl chlorides at room temperature. researchgate.netorganic-chemistry.org This approach is considered environmentally benign as the primary byproduct is water. researchgate.net These methods provide broad substrate scope and are often chemoselective, tolerating other functional groups. organic-chemistry.org

| Oxidizing System | Sulfur Precursor | Key Features | Reference |

| DCDMH | Thiols, Disulfides | Mild, efficient, simple workup | researchgate.netlookchem.com |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, rapid, room temperature | organic-chemistry.org |

| NCS / HCl | Thiols | Good yields | organic-chemistry.org |

| Nitrate Salt / TMSCl | Thiols, Disulfides | Mild, excellent yields | organic-chemistry.org |

Targeted Synthesis of Para-Substituted Benzenesulfonyl Chlorides

Achieving regioselectivity, particularly for the para-isomer, is a critical challenge in the synthesis of substituted benzenesulfonyl chlorides. The directing effect of the substituent already present on the benzene ring is the primary determinant of the position of chlorosulfonation. For the synthesis of 4-(propionylamino)benzenesulfonyl chloride, the propionylamino group (-NHCOCH₂CH₃) is an ortho, para-directing group. Due to the steric bulk of the directing group, the incoming chlorosulfonyl group is strongly favored at the para position.

The classical method involves the direct chlorosulfonation of the corresponding N-acylated aniline (B41778), such as acetanilide for p-acetaminobenzenesulfonyl chloride. orgsyn.org By carefully controlling reaction conditions, such as temperature and the rate of addition, the formation of isomeric byproducts can be minimized. A two-step process involving different reaction conditions for the initial sulfonation and the subsequent chlorination can also effectively suppress the formation of isomers, leading to high yields of the desired para-substituted product. google.com Another route involves the Sandmeyer-type reaction, where a diazotized p-substituted aniline reacts with sulfur dioxide in the presence of a copper salt, offering an alternative pathway to specifically install the sulfonyl chloride group. orgsyn.orgacs.org

Regioselective Synthesis Strategies for 4-(Propionylamino)benzenesulfonyl Chloride

The most direct and widely employed strategy for the synthesis of 4-(propionylamino)benzenesulfonyl chloride is the electrophilic chlorosulfonation of N-phenylpropionamide (propionanilide). The synthesis mirrors the well-documented preparation of p-acetaminobenzenesulfonyl chloride from acetanilide. orgsyn.orgglobalresearchonline.net

The reaction proceeds by adding N-phenylpropionamide portion-wise to a cooled, stirred excess of chlorosulfonic acid. The propionylamino group, being an activating ortho, para-director, facilitates the electrophilic substitution. The steric hindrance imposed by the acylamino group effectively blocks the ortho positions, leading to highly regioselective substitution at the para position. After the addition is complete, the reaction mixture is typically warmed to ensure the reaction goes to completion before being carefully quenched by pouring it onto ice. orgsyn.org This precipitates the crude 4-(propionylamino)benzenesulfonyl chloride, which can then be isolated by filtration.

Optimization of Reaction Conditions and Yields in 4-(Propionylamino)benzenesulfonyl Chloride Preparation

Optimizing the synthesis of 4-(propionylamino)benzenesulfonyl chloride focuses on maximizing yield and purity while ensuring operational safety. Key parameters for optimization include reaction temperature, reaction time, and the stoichiometry of the reagents.

Drawing from the analogous synthesis of p-acetaminobenzenesulfonyl chloride, the initial addition of the anilide to chlorosulfonic acid is performed at a reduced temperature (e.g., 12-15°C) to control the initial exothermic reaction and evolution of hydrogen chloride gas. orgsyn.org Subsequently, heating the mixture (e.g., to 60°C) for a specific duration (e.g., one to two hours) is often necessary to drive the reaction to completion. orgsyn.orgrsc.org The progress of the reaction can sometimes be monitored by the cessation of gas evolution. orgsyn.org

The ratio of chlorosulfonic acid to the anilide substrate is also critical. A significant excess of chlorosulfonic acid (typically 3 to 5 molar equivalents) is common to act as both reagent and solvent, ensuring high conversion. orgsyn.org Using smaller amounts of chlorosulfonic acid is possible but may require longer reaction times to achieve comparable yields. orgsyn.org Post-reaction workup, involving quenching in ice water and washing the solid product, is crucial for removing excess acid and inorganic salts. For higher purity, the crude product can be recrystallized from a suitable solvent like benzene. orgsyn.org Yields for the analogous chlorosulfonation of acetanilide are reported to be in the range of 77-81% for the crude product. orgsyn.org A similar yield was reported for the chlorosulfonation of another amide substrate, albeit at a lower 40%. rsc.org

| Parameter | Condition | Rationale | Reference |

| Temperature | Initial addition at 10-15°C, then heat to 50-60°C | Control initial exotherm; drive reaction to completion | orgsyn.orgrsc.org |

| Reaction Time | 2-3 hours at elevated temperature | Ensure complete conversion of starting material | orgsyn.orgrsc.org |

| Reagent Ratio | ~5 equivalents of Chlorosulfonic Acid | Acts as both reagent and solvent, maximizes conversion | orgsyn.org |

| Workup | Pouring into ice water | Decomposes excess reagent and precipitates the product | orgsyn.orgglobalresearchonline.net |

| Purification | Recrystallization from benzene | To obtain high-purity product | orgsyn.org |

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The traditional synthesis of sulfonyl chlorides, including 4-(propionylamino)benzenesulfonyl chloride and its analogues like 4-acetamidobenzenesulfonyl chloride, has often relied on methods that are effective but pose environmental and safety concerns. A primary example is the use of a large excess of chlorosulfonic acid, which serves as both the reactant and the solvent. scribd.comwisc.edu This process generates significant amounts of acidic waste, primarily hydrochloric acid and sulfuric acid, leading to serious environmental challenges related to disposal and treatment. scribd.comgoogle.com In an effort to align with the principles of green chemistry, researchers have been exploring more sustainable and environmentally benign alternatives.

The core tenets of green chemistry focus on reducing or eliminating the use and generation of hazardous substances. watertechnologies.com For sulfonyl chloride synthesis, this translates into several key areas of investigation: the use of safer and recyclable solvents, the development of alternative chlorinating agents to replace or reduce the reliance on chlorosulfonic acid, and the implementation of technologies like flow chemistry to improve reaction control and safety. researchgate.net

More innovative and greener methods are emerging that move away from traditional, harsh reagents. For instance, a method utilizing glacial acetic acid as a solvent and a combination of sulfur dioxide and chlorine gas under ultraviolet irradiation has been proposed for the synthesis of sulfanilamide (B372717) precursors. patsnap.com This approach could potentially be adapted for 4-(propionylamino)benzenesulfonyl chloride, offering a pathway that avoids chlorosulfonic acid altogether.

Another promising green strategy involves the oxidative chlorination of precursor compounds under milder conditions. The use of N-chlorosuccinimide (NCS) as a chlorinating agent is a notable example. google.com Furthermore, the use of anhydrous solvents in subsequent reaction steps, such as amination, can prevent the hydrolysis of the sulfonyl chloride product, thereby reducing side reactions and improving yield. google.com A patented green process for sulfanilamide synthesis highlights the benefits of using an anhydrous solvent and ammonia (B1221849) gas instead of aqueous ammonia, which reduces alkali consumption and avoids the generation of high-salt wastewater. google.com

The choice of solvent is another critical factor in the greening of chemical processes. Traditional syntheses have sometimes employed solvents like carbon tetrachloride (CCl₄), which is now being phased out due to its environmental impact. scribd.com The search for environmentally friendly diluents is an active area of research. scribd.com The use of recyclable solvents like dichloroethane has been explored to improve the stability and quality of the final product. google.com

Flow chemistry represents a technological leap forward in applying green chemistry principles to sulfonyl chloride synthesis. The use of microchannel reactors can address many of the safety and environmental issues associated with traditional batch processing of highly exothermic reactions like chlorosulfonation. researchgate.net Flow chemistry allows for better temperature control, reduced reaction volumes, and inherently safer operation, which are all key aspects of sustainable chemical manufacturing. researchgate.net

The following table summarizes some of the research findings related to greener synthetic approaches for sulfonyl chlorides, with a focus on analogues of 4-(propionylamino)benzenesulfonyl chloride.

| Methodology | Reagents/Conditions | Key Green Chemistry Principle(s) Addressed | Reported Advantages | Relevant Compound(s) | Citation(s) |

| Partial Reagent Substitution | Acetanilide, Chlorosulfonic acid, Phosphorus pentachloride (PCl₅), Carbon tetrachloride (CCl₄) | Reduction of hazardous reagents | Decreased the molar ratio of chlorosulfonic acid to acetanilide from 4.96:1 to 2.1:1. | 4-Acetamidobenzenesulfonyl chloride | scribd.com |

| Alternative Chlorinating Agent | Acetanilide, Chlorosulfonic acid, Thionyl chloride (SOCl₂) | Reduction of hazardous reagents, Improved yield | High yield (98.5%) of the desired product. | 4-Acetamidobenzenesulfonyl chloride | prepchem.com |

| Anhydrous Amination | 4-Acetamidobenzenesulfonyl chloride, Toluene (anhydrous solvent), Ammonia gas | Use of renewable feedstocks (recyclable solvent), Prevention of waste | Avoids hydrolysis of the sulfonyl chloride, reduces alkali consumption by 63%, and eliminates high-salt wastewater. Improves yield to 96.2-98.3%. | 4-Acetamidobenzenesulfonamide (B121751) (from its sulfonyl chloride) | google.com |

| Alternative Solvent and Chlorination | Acetanilide, Glacial acetic acid, Sulfur dioxide, Chlorine gas, UV irradiation | Use of safer solvents, Atom economy | Avoids the use of chlorosulfonic acid. | Sulfanilamide (from acetanilide) | patsnap.com |

| Flow Chemistry | Acetanilide, Chlorosulfonic acid in a dual-temperature-zone silicon carbide microchannel reactor | Inherent safety, Energy efficiency, Process intensification | Addresses environmental and safety challenges of chlorosulfonation, feasible for commercial manufacturing. | 4-Acetamidobenzenesulfonyl chloride | researchgate.net |

| Solvent-based Process Improvement | Acetanilide, Dichloroethane (solvent) | Use of safer solvents, Improved product stability | Use of dichloroethane as a solvent during dissolution and subsequent air-flow drying leads to a more stable product with a longer shelf life. | 4-Acetamidobenzenesulfonyl chloride | google.com |

Reactivity and Mechanistic Investigations of 4 Propionylamino Benzenesulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Sulfur

The core reactivity of 4-(propionylamino)benzenesulfonyl chloride, like other arylsulfonyl chlorides, involves nucleophilic substitution at the tetracoordinate sulfur atom. This process is the foundation for the synthesis of its most common derivatives, sulfonamides and sulfonate esters. The reaction generally proceeds through a bimolecular nucleophilic substitution pathway, which is believed to be a concerted process for most arenesulfonyl chlorides. nih.gov However, the mechanism can be complex and is influenced by the nucleophile, solvent, and catalysts. mdpi.com

The reaction between 4-(propionylamino)benzenesulfonyl chloride and primary or secondary amines is a cornerstone of sulfonamide synthesis. nih.gov The mechanism typically involves the nucleophilic attack of the amine onto the electrophilic sulfur atom, followed by the elimination of a chloride ion. researchgate.net The hydrogen chloride produced is typically neutralized by a base, which can be a tertiary amine or an excess of the reacting amine. libretexts.org

Kinetic studies on the reaction of benzenesulfonyl chlorides with amines in aqueous media have revealed complex pH-yield profiles. For many amines, the reaction is not a simple second-order process. Research has shown that the formation of sulfonamides can be quantitatively described by including two third-order terms in the rate equation: one that is first-order in sulfonyl chloride, amine, and hydroxide (B78521) ion, and another that is first-order in sulfonyl chloride and second-order in the amine. cdnsciencepub.comresearchgate.net The significance of these third-order terms often correlates with the hydrophobic character of the amine. cdnsciencepub.comresearchgate.net This understanding allows for highly efficient preparative reactions; for instance, using a slight excess of benzenesulfonyl chloride in 1.0 M aqueous sodium hydroxide can lead to near-quantitative yields of sulfonamides, even with hydrophobic amines. cdnsciencepub.comresearchgate.net

| Amine | Base/Solvent | Product Yield (%) | Reference |

| Dibutylamine | 1.0 M NaOH(aq) | 94% | cdnsciencepub.comresearchgate.net |

| 1-Octylamine | 1.0 M NaOH(aq) | 98% | cdnsciencepub.comresearchgate.net |

| Hexamethylenimine | 1.0 M NaOH(aq) | 97% | cdnsciencepub.comresearchgate.net |

This table presents selected preparative yields for the reaction of benzenesulfonyl chloride with various amines in a highly basic aqueous medium, demonstrating the efficiency of the third-order reaction pathway.

In addition to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. Sulfonyl chlorides are potent electrophiles that facilitate this transformation with a wide range of nucleophiles. nih.gov The reaction is fundamental for introducing the sulfonyl moiety, which is present in many biologically active compounds. ucl.ac.uk

The synthesis can be performed under various conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. The reactivity extends to complex molecules, enabling late-stage functionalization. For example, a chemo- and regioselective synthesis of C3-sulfonate esters of quinolines has been achieved by reacting quinoline (B57606) N-oxides with sulfonyl chlorides under metal-free conditions. rsc.org Similarly, pentafluorophenyl (PFP) sulfonate esters, which are themselves useful precursors for sulfonamides, can be synthesized and have shown greater stability than their sulfonyl chloride counterparts under certain conditions. ucl.ac.uk

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Primary/Secondary Alcohols | Pyry-BF4, MgCl2 | Alkyl Sulfonate | nih.gov |

| 3-Ethynylthiophene | Cu(I)/Prolinamide Ligand, H2O | N-Sulfonyltriazole* | nih.gov |

| Phenols/Propiolate Esters | Metal-Free | Coumarin 4-Sulfonates | researchgate.net |

| Quinoline N-Oxides | Metal-Free | C3-Sulfonate Esters of Quinolines | rsc.org |

Solvent choice significantly impacts the rate and mechanism of nucleophilic substitution at the sulfonyl sulfur. nih.govlibretexts.org Polar solvents are generally beneficial as they can help dissolve ionic reagents. libretexts.org However, their effects are nuanced. Polar protic solvents, like water and alcohols, are capable of hydrogen bonding and can stabilize both the nucleophile and any charged intermediates. libretexts.orgyoutube.com This stabilization can lower the energy of the nucleophile, potentially increasing the activation energy and slowing down a concerted SN2-type reaction. youtube.com Conversely, for reactions proceeding through a more dissociative, SN1-like mechanism with a carbocationic intermediate, polar protic solvents can stabilize the transition state, accelerating the reaction. nih.govlibretexts.org The extended Grunwald-Winstein equation is a useful tool for correlating the specific rates of solvolysis of sulfonyl chlorides across various solvents. nih.gov

Catalysis plays a crucial role in enhancing the efficiency of these substitution reactions.

Base Catalysis : As mentioned, bases like tertiary amines or hydroxide ions are commonly used to neutralize HCl. libretexts.org In aqueous media, hydroxide can also act as a nucleophile in a third-order kinetic term, facilitating sulfonamide formation. cdnsciencepub.com

Lewis Acid Catalysis : Lewis acids can be employed to activate the sulfonyl chloride group, although this is more common in Friedel-Crafts reactions. wikipedia.org

Specific Reagents : Modern methods have introduced specific activating agents. For instance, the pyrylium (B1242799) salt Pyry-BF₄ can activate primary sulfonamides to form sulfonyl chlorides in situ under mild conditions, which can then react with nucleophiles like alcohols. nih.gov

Electrophilic Aromatic Substitution on the Benzenesulfonyl Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such a reaction on the 4-(propionylamino)benzenesulfonyl chloride ring are governed by the electronic effects of the existing substituents.

The two substituents exert opposing influences:

Propionylamino Group (-NHCOCH₂CH₃) : This is an acylamino group. The nitrogen atom's lone pair can donate electron density to the ring through resonance, making it a powerful activating group. It is strongly ortho, para-directing.

Sulfonyl Chloride Group (-SO₂Cl) : This group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. It deactivates the ring towards electrophilic attack and is a meta-director. masterorganicchemistry.com

In cases of competing directing effects, the more powerful activating group dictates the position of substitution. Therefore, the propionylamino group's influence is dominant. Electrophilic attack would be directed to the positions ortho to the propionylamino group (positions 3 and 5). The para position is already occupied by the sulfonyl chloride group.

While there is a lack of specific literature detailing SEAr reactions on 4-(propionylamino)benzenesulfonyl chloride itself, established principles suggest that reactions like nitration or halogenation would yield primarily the 3-substituted product, with the potential for some 3,5-disubstitution under forcing conditions. The strong deactivation by the -SO₂Cl group means that harsh reaction conditions might be necessary compared to a simple N-acylated aniline (B41778). masterorganicchemistry.com

Radical and Metal-Catalyzed Reactions Involving the Sulfonyl Chloride Group

Beyond classical nucleophilic substitution, the sulfonyl chloride group can participate in a variety of modern synthetic transformations involving radical intermediates or transition-metal catalysis.

Arylsulfonyl chlorides are effective precursors for arylsulfonyl radicals. magtech.com.cn This transformation is often achieved under mild conditions using visible-light photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. researchgate.netresearchgate.netresearchgate.net The resulting sulfonyl radical is a versatile intermediate that can engage in numerous reactions, including the sulfonylation of alkenes and alkynes. magtech.com.cnrsc.org

Transition-metal catalysis has enabled novel reactions that involve the cleavage of the carbon-sulfur bond. researchgate.net

Desulfonylation : This reaction leads to the removal of the sulfonyl group and its replacement with another atom, typically hydrogen. wikipedia.orgorganicreactions.org Reductive desulfonylation can be achieved with various reagents, including metal amalgams or transition metal complexes with reducing agents. wikipedia.org

Cross-Coupling Reactions : The sulfonyl chloride group can act as a leaving group in metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are commonly used to facilitate these transformations, which form new carbon-carbon or carbon-heteroatom bonds. bohrium.comacs.orgrsc.org This allows the arylsulfonyl chloride to serve as a coupling partner in reactions that construct complex molecular architectures.

| Reaction Type | Catalyst/Conditions | Transformation | Reference |

| Radical Sulfonylation | Visible-light photoredox catalysis | Arylsulfonyl radical formation and addition to unsaturated bonds | magtech.com.cnresearchgate.netrsc.org |

| Desulfonylative Cross-Coupling | Transition-metal catalysis (e.g., Pd, Ni) | C-S bond cleavage and formation of new C-C or C-X bonds | researchgate.netacs.org |

| Reductive Desulfonylation | Active metals (e.g., Na/Hg, Mg) | Replacement of -SO₂Cl group with -H | wikipedia.orgorganicreactions.org |

| Sulfonylation/Cyclization | Copper catalysis | Reaction with alkynes to form sulfonylated benzothiophenes | rsc.org |

This table summarizes key radical and metal-catalyzed reactions involving the sulfonyl chloride functional group.

Annulation and Cycloaddition Reactions with Unsaturated Substrates

4-(Propionylamino)benzenesulfonyl chloride and related sulfonyl chlorides can serve as precursors in annulation and cycloaddition reactions, providing access to a variety of heterocyclic structures. magtech.com.cn

A prominent example is the [2+2] cycloaddition (sulfa-Staudinger reaction) between sulfonyl chlorides and imines. acs.org In this reaction, the sulfonyl chloride first generates a highly reactive sulfene (B1252967) intermediate (RCH=SO₂) upon treatment with a base. The sulfene then undergoes a [2+2] cycloaddition with an imine to yield a four-membered heterocyclic ring known as a β-sultam. acs.orgresearchgate.net The stereoselectivity of this reaction can be influenced by the substituents on both the sulfonyl chloride and the imine. acs.org

Transition-metal catalysis has expanded the scope of annulation reactions. For instance, rhodium(III)-catalyzed [4+1] annulation of sulfoxonium ylides (which can be conceptually related to sulfonyl precursors) has been reported. acs.org Furthermore, visible-light-driven radical multicomponent reactions involving sulfonyl chlorides, 2-vinylanilines, and sulfur ylides can produce functionalized indolines through a cascade process. acs.org

[3+2] cycloadditions are also possible. N-sulfonyl azides, readily prepared from sulfonyl chlorides, undergo copper-catalyzed cycloaddition with alkynes (CuAAC) to selectively form N-sulfonyl-1,2,3-triazoles. nih.gov This method provides an efficient route to these important heterocyclic scaffolds under mild, often aqueous, conditions. nih.gov

| Reaction Type | Substrate(s) | Key Intermediate/Catalyst | Product | Reference |

| [2+2] Cycloaddition (Sulfa-Staudinger) | Imines | Sulfene (from sulfonyl chloride + base) | β-Sultams | acs.orgresearchgate.net |

| Radical [3+2] Annulation | 2-Vinylanilines, Sulfur Ylides | Photoredox Catalyst | Indolines | acs.org |

| [3+2] Cycloaddition (CuAAC) | Terminal Alkynes | N-Sulfonyl Azide, Cu(I) Catalyst | N-Sulfonyl-1,2,3-triazoles | nih.gov |

| Sulfonylation/Cyclization | 2-Thioaryl Alkynes | Copper Catalyst | Sulfonylated Benzothiophenes | rsc.org |

This table provides an overview of various annulation and cycloaddition reactions where sulfonyl chlorides are key starting materials or precursors.

Reactions with Alkenes and Alkynes

The reactions of arenesulfonyl chlorides, the class to which 4-(propionylamino)benzenesulfonyl chloride belongs, with unsaturated carbon-carbon bonds like those in alkenes and alkynes, primarily proceed through radical pathways. These reactions are versatile methods for forming carbon-sulfur and carbon-carbon bonds.

Radical Addition: Under radical conditions, often initiated by photoredox catalysis, arenesulfonyl chlorides can add across a double or triple bond. nih.govmagtech.com.cn The process typically begins with the formation of a sulfonyl radical (ArSO₂•) following a single-electron transfer to the sulfonyl chloride, which causes fragmentation and loss of a chloride anion. nih.gov This sulfonyl radical then adds to the alkene or alkyne.

Hydrosulfonylation: In the presence of a suitable hydrogen atom donor like tris(trimethylsilyl)silane, the radical addition to an alkene is followed by a hydrogen atom transfer (HAT) step. This results in the net hydrosulfonylation of the alkene, forming an alkyl sulfone. nih.gov This method has been shown to be effective for a range of electron-deficient alkenes and can be adapted for alkyl-substituted alkenes using polarity-reversal catalysis. nih.gov

Chlorothiolation: A regioselective chlorothiolation of alkenes using sulfonyl chlorides has been developed. Mechanistic studies suggest this reaction also follows a free-radical pathway, yielding functionalized products under mild conditions. acs.orgnih.gov

Reactions with Alkynes: The reaction with terminal alkynes can be more complex. For instance, a radical addition-translocation-cyclization process has been described where terminal alkynes react with arenesulfonyl chlorides in tetrahydrofuran (B95107) (THF) to yield cyclopentylmethyl sulfones. nih.gov

Meerwein Arylation: While not a direct reaction of the sulfonyl chloride group itself, it's relevant that arenesulfonyl chlorides are often synthesized from aryldiazonium salts via the Meerwein reaction. acs.orgacs.org Conversely, under certain conditions, arenesulfonyl chlorides can serve as sources of aryl radicals for reactions like the Meerwein arylation, which involves the addition of an aryl radical to an electron-poor alkene. magtech.com.cnwikipedia.org

The table below summarizes representative reactions of arenesulfonyl chlorides with unsaturated systems.

| Reaction Type | Substrate(s) | Reagents/Conditions | Product Type |

| Hydrosulfonylation | Alkene, Arenesulfonyl chloride | Photoredox catalyst, (TMS)₃SiH | Alkyl Aryl Sulfone |

| Chlorothiolation | Alkene, Arenesulfonyl chloride | Radical initiator | Vicinal Chloro Thioether |

| Radical Cyclization | Terminal Alkyne, Arenesulfonyl chloride | Tetrahydrofuran (THF) | Cyclopentylmethyl Sulfone |

| Catalytic Addition | Olefin, Arenesulfonyl chloride | Ruthenium(II) complex | Addition Product |

Reactions with Imines and Related Nitrogenous Compounds

4-(Propionylamino)benzenesulfonyl chloride readily reacts with primary and secondary amines, a reaction that forms the basis of sulfonamide synthesis. Its reactivity extends to other nitrogenous compounds, including imines, where the reaction outcome can be diverse.

The reaction of sulfonyl chlorides with imines depends significantly on the structure of both reactants, particularly whether the imine is linear or cyclic. While alkanesulfonyl chlorides have been reported to react with linear imines to yield β-sultam derivatives, their reactions with various cyclic imines can produce a range of different products. For example, reactions of sulfonyl chlorides with 3,4-dihydroisoquinoline (B110456) can lead to the formation of N-sulfonylated iminium ions. These reactive intermediates are then susceptible to attack by nucleophiles present in the reaction mixture, such as water or chloride anions. researchgate.net

A study on diverse reactions of sulfonyl chlorides with cyclic imines revealed that the products are not β-sultams. Instead, the reaction proceeds through the formation of cyclic iminium ions, which are subsequently trapped by nucleophiles. researchgate.net Depending on the specific cyclic imine and reaction conditions, this can lead to ring-opened products or other complex structures.

The general mechanism involves the nucleophilic attack of the imine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This generates an N-sulfonyliminium intermediate. The fate of this intermediate determines the final product structure.

| Imine Type | Sulfonyl Chloride Type | Typical Intermediate | Potential Products |

| Linear Imines | Alkanesulfonyl chloride | Zwitterionic species | β-Sultam |

| Cyclic Imines (e.g., 3,4-dihydroisoquinoline) | Arenesulfonyl chloride | N-Sulfonyliminium ion | Products from nucleophilic attack (e.g., ring-opened amides) |

Role of 4-(Propionylamino)benzenesulfonyl Chloride in Coupling Reactions, e.g., Nicotinamide (B372718) Coupling

The term "coupling reaction" in the context of 4-(propionylamino)benzenesulfonyl chloride most commonly refers to the formation of a sulfonamide bond through reaction with an amine. This is a cornerstone reaction in medicinal and synthetic chemistry. acs.org

Nicotinamide (a form of vitamin B3) presents two primary nucleophilic sites for reaction with an electrophile like 4-(propionylamino)benzenesulfonyl chloride: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amide group. nih.gov

Reaction at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can attack the sulfonyl chloride. This would lead to the formation of an N-sulfonylpyridinium salt, specifically 3-carbamoyl-1-{[4-(propionylamino)phenyl]sulfonyl}pyridinium chloride. Such pyridinium (B92312) salts are generally highly water-soluble.

Reaction at the Amide Nitrogen: While the amide nitrogen is generally less nucleophilic than an amine due to resonance delocalization with the adjacent carbonyl group, it can still react under certain conditions, particularly with a highly reactive electrophile or in the presence of a base to deprotonate the amide. This would result in the formation of an N-acylsulfonamide, or more accurately, an N-(pyridin-3-ylcarbonyl)sulfonamide.

The relative reactivity of these two sites depends on the reaction conditions. The pyridine nitrogen is typically more nucleophilic and would be expected to react preferentially under neutral or slightly acidic conditions. Forcing the reaction at the amide nitrogen would likely require more stringent conditions, such as the use of a strong, non-nucleophilic base.

The coupling of nicotinamide is a key step in biological systems for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a vital cofactor. nih.govacs.org However, this biological coupling is an enzymatic process involving nicotinamide phosphoribosyltransferase (NAMPT) and does not involve sulfonyl chlorides. nih.govacs.org The chemical coupling with 4-(propionylamino)benzenesulfonyl chloride represents a synthetic transformation to create novel derivatives.

Structure-Reactivity Relationship Studies of 4-(Propionylamino)benzenesulfonyl Chloride and its Analogues

The reactivity of an arenesulfonyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. These relationships are often studied through solvolysis kinetics. The reaction is generally considered to be an Sₙ2-type process, potentially involving a trigonal bipyramidal transition state. nih.gov

The 4-(propionylamino) group on the benzene (B151609) ring plays a crucial role in modulating the electrophilicity of the sulfur atom in 4-(propionylamino)benzenesulfonyl chloride.

Impact on Reactivity: By donating electron density to the ring, the propionylamino group increases the electron density on the sulfur atom of the sulfonyl chloride moiety. This reduces the sulfur's electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride or analogues with electron-withdrawing groups (e.g., p-nitrobenzenesulfonyl chloride). nih.gov

Studies on the solvolysis of various para-substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. For instance, the rate of solvolysis for p-nitrobenzenesulfonyl chloride is significantly faster than for benzenesulfonyl chloride, which in turn is faster than for p-methylbenzenesulfonyl chloride. nih.gov It is expected that 4-(propionylamino)benzenesulfonyl chloride would exhibit a slower solvolysis rate than benzenesulfonyl chloride due to the electron-donating nature of the amido substituent.

Fine-tuning the electronic nature of substituents on sulfonyl-containing compounds is a key strategy in various applications, such as in the design of covalent protein inhibitors where predictable reactivity is essential. wikipedia.org The structure-reactivity relationships established for heteroaryl sulfones, for example, show that reactivity can be tuned over several orders of magnitude by modifying the electronic properties of the heterocyclic core and the leaving group. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 4-(Propionylamino)benzenesulfonyl Chloride

The comprehensive structural analysis of a molecule is fundamental to understanding its chemical properties and reactivity. For a compound such as 4-(propionylamino)benzenesulfonyl chloride, a variety of spectroscopic techniques are employed to meticulously map its atomic connectivity and identify its functional groups. This article delves into the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for the definitive structural elucidation of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Propionylamino Benzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the precise chemical environment of each atom can be determined.

In the ¹H NMR spectrum of 4-(propionylamino)benzenesulfonyl chloride, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring, due to the deshielding effect of the ring current and the electron-withdrawing sulfonyl chloride and amide groups, would appear in the downfield region, typically between 7.5 and 8.0 ppm. These protons would likely exhibit a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene ring.

The N-H proton of the amide group is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent, but generally in the range of 8.0-9.5 ppm. The protons of the propionyl group would give rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group would be observed as a quartet around 2.4 ppm, split by the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet around 1.2 ppm, split by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(Propionylamino)benzenesulfonyl Chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to SO₂Cl) | 7.8 - 8.0 | Doublet | ~8-9 |

| Aromatic-H (ortho to NHCO) | 7.6 - 7.8 | Doublet | ~8-9 |

| Amide N-H | 8.0 - 9.5 | Singlet (broad) | - |

| Methylene (-CH₂-) | ~2.4 | Quartet | ~7-8 |

| Methyl (-CH₃) | ~1.2 | Triplet | ~7-8 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(propionylamino)benzenesulfonyl chloride, nine distinct carbon signals are anticipated. The carbonyl carbon of the propionyl group is expected to be the most deshielded, appearing around 172 ppm. The aromatic carbons would resonate in the range of 120-145 ppm. The carbon atom attached to the sulfonyl chloride group (C-S) would be significantly downfield due to the strong electron-withdrawing nature of the substituent. Conversely, the carbon atom bonded to the nitrogen of the amide group (C-N) would also be shifted downfield. The two sets of aromatic CH carbons would appear at distinct chemical shifts.

The aliphatic carbons of the propionyl group would be found in the upfield region of the spectrum. The methylene carbon (-CH₂-) would be expected around 30 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing around 10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Propionylamino)benzenesulfonyl Chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic C-S | ~145 |

| Aromatic C-N | ~140 |

| Aromatic C-H (ortho to SO₂Cl) | ~129 |

| Aromatic C-H (ortho to NHCO) | ~120 |

| Methylene (-CH₂-) | ~30 |

| Methyl (-CH₃) | ~10 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For 4-(propionylamino)benzenesulfonyl chloride, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the propionyl group, confirming their adjacency. It would also show a correlation between the two sets of aromatic doublets, confirming their ortho relationship on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the aromatic proton signals would correlate to the aromatic CH carbon signals, and the methylene and methyl proton signals would correlate to their respective carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). youtube.comsdsu.edu HMBC is crucial for piecing together the molecular structure. Key correlations would be expected between the amide N-H proton and the carbonyl carbon, as well as the aromatic carbon attached to the nitrogen. The aromatic protons ortho to the sulfonyl chloride group would show a correlation to the carbon atom bearing the sulfonyl chloride group. The methylene protons of the propionyl group would show correlations to both the carbonyl carbon and the methyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 4-(propionylamino)benzenesulfonyl chloride would display a series of absorption bands corresponding to the various functional groups. A prominent, sharp absorption band is expected for the carbonyl (C=O) stretching of the amide group, typically in the region of 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹.

The sulfonyl chloride group (-SO₂Cl) would exhibit two characteristic strong stretching vibrations for the S=O bonds, typically found around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propionyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 4-(Propionylamino)benzenesulfonyl Chloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | ~1370 | Strong |

| S=O Symmetric Stretch | ~1180 | Strong |

| S-Cl Stretch | 600 - 800 | Medium |

Note: Predicted values are based on typical group frequencies and may vary based on the physical state of the sample.

Raman spectroscopy, which relies on the scattering of light, provides complementary information to FT-IR. While polar functional groups like C=O and S=O give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.

For 4-(propionylamino)benzenesulfonyl chloride, the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be strong in the Raman spectrum. The symmetric S=O stretching vibration around 1180 cm⁻¹ should also be Raman active. The C-S bond stretching would also contribute to the Raman spectrum. In contrast to FT-IR, the N-H and C=O stretching vibrations of the amide group are typically weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes will also be present.

Table 4: Predicted Raman Shifts for 4-(Propionylamino)benzenesulfonyl Chloride

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| S=O Symmetric Stretch | ~1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| S-Cl Stretch | 600 - 800 | Medium |

Note: Predicted values are based on typical group frequencies.

By combining the detailed connectivity information from NMR spectroscopy with the functional group identification from vibrational spectroscopy, a complete and unambiguous structural elucidation of 4-(propionylamino)benzenesulfonyl chloride can be achieved.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-(propionylamino)benzenesulfonyl chloride, this technique confirms the molecular weight and provides structural information through the analysis of its fragmentation pattern under specific ionization conditions.

The molecular formula for 4-(propionylamino)benzenesulfonyl chloride is C₉H₁₀ClNO₃S, leading to a calculated molecular weight of approximately 247.7 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at this m/z value. However, the presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in a natural abundance ratio of approximately 3:1, would result in a characteristic [M+2]⁺ peak. Therefore, one would expect to observe an isotopic cluster for the molecular ion at m/z 247 and m/z 249.

While direct, detailed fragmentation data for 4-(propionylamino)benzenesulfonyl chloride is not extensively published, the fragmentation pathways can be predicted based on the behavior of analogous structures, such as N-acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride) and other N-acyl aromatic sulfonamides. nist.govnih.gov The fragmentation of such molecules is typically initiated by the ionization of the parent molecule, followed by cleavage at the weakest bonds.

Common fragmentation pathways for aromatic sulfonamides involve the loss of small, neutral molecules. nist.gov Key fragmentation steps for 4-(propionylamino)benzenesulfonyl chloride would likely include:

Loss of Chlorine: Cleavage of the S-Cl bond to release a chlorine radical (•Cl), a common fragmentation for sulfonyl chlorides.

Loss of Sulfur Dioxide: A characteristic fragmentation of sulfonamides is the elimination of a neutral SO₂ molecule (64 Da). nist.gov

Cleavage of the Acyl Group: Fission of the C-N or C-C bonds within the propionylamino moiety can occur. For instance, loss of the propionyl group (CH₃CH₂CO•) or a ketene (B1206846) molecule (CH₂=C=O) from the side chain is plausible.

Formation of Phenylium Cations: Fragmentation can lead to the formation of substituted or unsubstituted phenylium cations, such as [C₆H₅]⁺ at m/z 77. docbrown.info

A proposed fragmentation pattern can be summarized in the table below, drawing parallels from related structures like propylbenzene (B89791) and other aromatic compounds. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for 4-(Propionylamino)benzenesulfonyl Chloride

| m/z Value (Predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 247/249 | [C₉H₁₀ClNO₃S]⁺ | Molecular ion ([M]⁺) showing the characteristic isotopic pattern for chlorine. |

| 212 | [C₉H₁₀NO₃S]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 183/185 | [C₉H₈NO₂S]⁺ | Loss of a water molecule (H₂O) from the molecular ion, followed by rearrangement (less common). |

| 156 | [C₉H₁₀NO]⁺ | Loss of sulfur dioxide (SO₂) and chlorine (Cl) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in the fragmentation of alkylbenzenes. docbrown.info |

| 77 | [C₆H₅]⁺ | Phenylium cation, resulting from cleavage of the C-S bond. docbrown.info |

| 57 | [C₃H₅O]⁺ | Propionyl cation [CH₃CH₂CO]⁺ from cleavage of the amide C-N bond. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals are obtained for the compound or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the conformation of the molecule and how it packs into a crystal lattice.

While a crystal structure for 4-(propionylamino)benzenesulfonyl chloride itself is not publicly available, analysis of closely related sulfonamide derivatives provides significant insight into the expected solid-state features. For example, the crystal structure of N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, a related sulfonamide, reveals key conformational and packing characteristics that can be extrapolated. nih.govresearchgate.netnih.gov

In the solid state, molecules of this type are often linked by hydrogen bonds. The N-H group of the sulfonamide moiety is a hydrogen bond donor, while the oxygen atoms of the sulfonyl (S=O) and amide carbonyl (C=O) groups are potent hydrogen bond acceptors. researchgate.net These interactions are crucial in dictating the supramolecular architecture. It is common for sulfonamides to form hydrogen-bonded dimers, where two molecules are linked in a centrosymmetric fashion via N-H···O=C interactions. nih.govresearchgate.net

The conformation around the sulfonyl group is also a key structural feature. The geometry of the C—SO₂—NH—C segment is often non-planar. For instance, in the crystal structure of N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, the molecule is twisted at the sulfur atom, with a C—S—N—C torsion angle of -62.3(3)°. nih.govnih.gov A significant dihedral angle is also typically observed between the plane of the benzene ring and the plane of the sulfonamide side chain. nih.govresearchgate.net

Should suitable single crystals of 4-(propionylamino)benzenesulfonyl chloride be obtained, X-ray diffraction analysis would yield precise data on its crystallographic parameters.

Table 2: Illustrative Crystallographic Data Based on a Related Sulfonamide Derivative, N-(4-Chlorophenylsulfonyl)-2-methylpropanamide nih.govresearchgate.net

| Parameter | Example Value | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 6.207(1) Å, b = 10.395(3) Å, c = 10.497(3) Å | Define the size and shape of the repeating unit (unit cell). |

| α = 70.150(2)°, β = 79.160(2)°, γ = 86.010(2)° | ||

| Molecules per Unit Cell (Z) | 2 | Indicates the number of molecules contained within one unit cell. |

| Key Torsion Angle (C-S-N-C) | -62.3(3)° | Quantifies the twist of the molecule around the S-N bond, indicating a non-planar conformation. |

| Dihedral Angle | 89.3(1)° | The angle between the benzene ring and the SO₂—NH—CO—C segment, showing a nearly perpendicular arrangement. |

| Hydrogen Bonding | N-H···O | intermolecular hydrogen bonds forming inversion dimers, which stabilize the crystal packing. |

This data, derived from a closely related molecule, provides a strong predictive framework for the structural characteristics of 4-(propionylamino)benzenesulfonyl chloride in the solid state.

Computational and Theoretical Studies on 4 Propionylamino Benzenesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometrical optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.

For 4-(propionylamino)benzenesulfonyl chloride, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be performed to determine its equilibrium geometry. nih.gov This process minimizes the total energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. imanagerpublications.com The optimized structure represents the molecule in a gaseous state, free from intermolecular interactions.

Once the geometry is optimized, further DFT calculations can elucidate the electronic structure. Key electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of electronic charge. researchgate.net These parameters are fundamental to understanding the molecule's stability and polarity.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-Cl | 2.07 | O-S-O | 121.5 |

| S=O | 1.43 | Cl-S-C | 104.2 |

| S-C (ring) | 1.78 | O=S-C | 109.8 |

| N-C (amide) | 1.37 | C-N-H | 119.0 |

| C=O (amide) | 1.24 | C-C-S | 120.5 |

| C-N | 1.42 | C-C-C (ring) | 119.5-120.5 |

This interactive table demonstrates the type of data obtained from DFT geometrical optimization. The values are representative of arenesulfonyl compounds.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity and selectivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. imanagerpublications.com

The energy of the HOMO is associated with the molecule's ionization potential (electron-donating ability), whereas the LUMO energy relates to its electron affinity (electron-accepting ability). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. nih.gov

For 4-(propionylamino)benzenesulfonyl chloride, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding the selectivity of its reactions. nih.gov

Table 2: Example of FMO Energies and Related Reactivity Descriptors (Note: This is an illustrative table based on typical DFT calculation results for related organic molecules.)

| Parameter | Energy (eV) | Description |

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.65 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.85 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 8.50 | Energy required to remove an electron |

| Electron Affinity (A) | 1.65 | Energy released when an electron is added |

| Chemical Hardness (η) | 3.425 | Resistance to change in electron distribution |

This interactive table shows key parameters derived from FMO analysis. A larger HOMO-LUMO gap suggests greater molecular stability.

Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. juniperpublishers.com It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. juniperpublishers.com For 4-(propionylamino)benzenesulfonyl chloride, the MEP map would likely show negative potential around the sulfonyl oxygen atoms and the carbonyl oxygen of the propionyl group, while positive potential would be concentrated around the hydrogen atoms and the sulfur atom. juniperpublishers.comwalisongo.ac.id

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the pathways of chemical reactions, including identifying intermediates and transition states. For arenesulfonyl chlorides, nucleophilic substitution at the sulfur atom is a key reaction. Theoretical studies can distinguish between different possible mechanisms, such as a concerted SN2-like mechanism or a stepwise addition-elimination (A–E) mechanism. mdpi.com

By mapping the potential energy surface of a reaction, DFT calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For example, studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have used DFT to model the transition state, revealing that the reaction proceeds via a single, synchronous SN2 mechanism. mdpi.com The calculations showed that the geometry of the transition state, such as the angle of the incoming and outgoing nucleophiles relative to the aromatic ring, is influenced by substituents on the ring. mdpi.com Such investigations for 4-(propionylamino)benzenesulfonyl chloride would clarify how the propionylamino group influences the geometry and energy barrier of its substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net The goal of QSAR is to develop predictive models that can estimate the activity of new, untested compounds, thereby guiding the design of molecules with enhanced or desired properties. researchgate.netnih.gov

In a QSAR study involving derivatives of 4-(propionylamino)benzenesulfonyl chloride, the first step would be to generate a dataset of related molecules with measured biological activity (e.g., enzyme inhibition). researchgate.net Next, a wide range of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each molecule. nih.gov These can include constitutional, topological, and quantum-chemical descriptors.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a subset of these descriptors with the observed activity. nih.gov A robust QSAR model not only has good predictive power but can also offer insights into the structural features that are critical for the desired activity. nih.gov This allows for the rational design of novel compounds based on the 4-(propionylamino)benzenesulfonyl scaffold with potentially improved performance.

Synthesis and Functionalization of Derivatives of 4 Propionylamino Benzenesulfonyl Chloride

Synthesis of Novel Sulfonamide Derivatives from 4-(Propionylamino)benzenesulfonyl Chloride

The most common application of 4-(propionylamino)benzenesulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. The reaction involves a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

The synthesis of sulfonamides from sulfonyl chlorides is a well-established method in organic chemistry. cbijournal.com Generally, the reaction is carried out in the presence of a base to neutralize the HCl byproduct. Common bases include pyridine (B92270) or triethylamine (B128534). cbijournal.comnih.gov The choice of solvent can vary, with dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being frequently used. cbijournal.commdpi.com

A wide array of amines can be used to generate a diverse library of sulfonamide derivatives. These include:

Aromatic amines: Aniline (B41778) and its derivatives react to form N-aryl sulfonamides. cbijournal.com

Heterocyclic amines: Amines containing heterocyclic rings, such as aminopyridines or aminothiazoles, are often used to synthesize biologically active sulfonamides. nih.govechemcom.com

Aliphatic amines: Both cyclic and acyclic aliphatic amines can be used, including thiomorpholine. mdpi.com

Amino acids and their esters: The amino group of amino acids can react to form sulfonamide conjugates, often requiring protection of the carboxylic acid group. nih.gov

The general reaction scheme is as follows:

R-NH₂ + ClSO₂-C₆H₄-NHC(O)CH₂CH₃ → R-NHSO₂-C₆H₄-NHC(O)CH₂CH₃ + HCl

The reaction conditions are typically mild, often proceeding at room temperature. echemcom.com In some cases, gentle heating may be required to drive the reaction to completion. The resulting sulfonamides can often be purified by recrystallization or column chromatography. nih.govimpactfactor.org

Table 1: Examples of Amine Substrates for Sulfonamide Synthesis

| Amine Type | Example Substrate | Potential Product Class |

|---|---|---|

| Aromatic Amine | Aniline | N-Phenyl-4-(propionylamino)benzenesulfonamide |

| Heterocyclic Amine | 2-Aminopyridine | N-(Pyridin-2-yl)-4-(propionylamino)benzenesulfonamide |

| Aliphatic Amine | Propylamine | N-Propyl-4-(propionylamino)benzenesulfonamide |

| Amino Acid Ester | Phenylalanine methyl ester | Methyl 2-(4-(propionylamino)phenylsulfonamido)-3-phenylpropanoate |

Preparation of Sulfonate Esters and Other Sulfonyl Compounds

In addition to sulfonamides, the sulfonyl chloride group of 4-(propionylamino)benzenesulfonyl chloride can be reacted with alcohols or phenols to form sulfonate esters. This reaction, known as sulfonylation or tosylation when using p-toluenesulfonyl chloride, is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. organic-chemistry.org

The preparation of aromatic sulfonic esters of branched-chain aliphatic alcohols has been achieved by reacting the sodium alkoxide of the alcohol with the aromatic sulfonyl chloride. google.com This method can yield the desired ester in good yields. google.com For secondary alcohols, the reaction is typically conducted in an organic diluent at temperatures between 10 and 30°C. google.com

The general reaction for sulfonate ester formation is:

R-OH + ClSO₂-C₆H₄-NHC(O)CH₂CH₃ → R-OSO₂-C₆H₄-NHC(O)CH₂CH₃ + HCl

Various catalysts can be employed to facilitate this transformation. For instance, indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to catalyze the sulfonylation of alcohols with sulfonyl chlorides. organic-chemistry.org Amine-free sulfonylation of alcohols can also be achieved using 4-methylpyridine (B42270) N-oxide as a catalyst. organic-chemistry.org

Other sulfonyl compounds can also be synthesized. For example, reaction with benzotriazole (B28993) in the presence of triethylamine can yield a sulfonyl benzotriazole derivative, which can be a useful intermediate for further transformations. rsc.org

Table 2: Reagents for the Synthesis of Sulfonate Esters and Other Sulfonyl Derivatives

| Reagent | Product Type |

|---|---|

| Isopropyl alcohol | Isopropyl 4-(propionylamino)benzenesulfonate |

| Phenol | Phenyl 4-(propionylamino)benzenesulfonate |

| Benzotriazole | 1-((4-(Propionylamino)phenyl)sulfonyl)-1H-benzo[d] nih.govnih.govimpactfactor.orgtriazole |

Post-Synthetic Modification and Functionalization of the Propionylamino Moiety

The propionylamino group [-NHC(O)CH₂CH₃] offers a site for post-synthetic modification, allowing for the diversification of derivatives synthesized from 4-(propionylamino)benzenesulfonyl chloride. One of the primary modifications is the hydrolysis of the amide bond to yield the corresponding aminobenzenesulfonyl derivative.

This deprotection is analogous to the deacetylation of 4-acetamidobenzenesulfonamide (B121751) derivatives, which is commonly achieved by acid-catalyzed hydrolysis, for example, by refluxing with aqueous HCl.

R-NHSO₂-C₆H₄-NHC(O)CH₂CH₃ + H₂O/H⁺ → R-NHSO₂-C₆H₄-NH₂ + CH₃CH₂COOH

The resulting free amino group can then be subjected to a variety of further functionalization reactions, such as:

Acylation: Reaction with different acyl chlorides or anhydrides to introduce alternative acyl groups.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Formation of Schiff bases: Condensation with aldehydes or ketones.

Urea or thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

This strategy significantly expands the chemical space that can be accessed from the initial 4-(propionylamino)benzenesulfonyl chloride scaffold. The ability to deprotect the amino group at a later stage in a synthetic sequence is a key advantage in the synthesis of complex molecules.

Post-synthetic modification is a powerful strategy for the functionalization of molecules. rsc.org While the context may differ, the principle of modifying a specific functional group after the core structure has been assembled is widely applicable. rsc.org

Design and Synthesis of Chemically Modified Analogues with Tunable Reactivity

By systematically modifying the structure of 4-(propionylamino)benzenesulfonyl chloride and its derivatives, it is possible to create analogues with tunable reactivity and properties. These modifications can be made at several positions:

The Propionyl Group: The length and branching of the alkyl chain of the acylamino group can be altered. For example, using butanoyl chloride or isobutyryl chloride instead of propionyl chloride in the initial synthesis of the scaffold would lead to analogues with different lipophilicity and steric bulk. This could influence the solubility and biological activity of the final derivatives.

The Aromatic Ring: Introduction of substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene (B151609) ring would alter the electronic properties of the molecule. For instance, an electron-withdrawing group would increase the electrophilicity of the sulfonyl chloride, potentially increasing its reactivity.

The Sulfonamide Nitrogen: For the sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen (R in R-NHSO₂) has a profound impact on the properties of the molecule. By choosing different amines for the initial synthesis, a wide range of functionalities can be introduced, leading to derivatives with diverse chemical and biological profiles. nih.gov

The design and synthesis of such analogues allow for a systematic exploration of structure-activity relationships (SAR). For example, in the development of antimicrobial agents, different sulfonamide derivatives can be synthesized and tested to identify the structural features that lead to the highest potency. nih.gov

Development of Prodrugs and Probes utilizing 4-(Propionylamino)benzenesulfonyl Chloride as a Scaffold

The structural features of 4-(propionylamino)benzenesulfonyl chloride and its derivatives make them suitable scaffolds for the development of prodrugs and chemical probes.

Prodrug Development: A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. mdpi.com The prodrug approach is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. nih.gov

Derivatives of 4-(propionylamino)benzenesulfonyl chloride can be designed as prodrugs. For instance:

The propionylamino group can act as a promoiety. A sulfonamide derivative could be synthesized, and the propionyl group could be designed to be cleaved by enzymes in the body to release the active 4-aminobenzenesulfonamide derivative.

Ester or carbamate (B1207046) prodrugs can be synthesized to enhance properties like lipophilicity or to achieve targeted delivery. mdpi.com For example, a hydroxyl-containing drug could be linked to the sulfonyl group to form a sulfonate ester, which might be hydrolyzed in vivo to release the active drug.

Development of Chemical Probes: A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.gov High-quality chemical probes are potent, selective, and well-characterized. nih.govelifesciences.org

The 4-(propionylamino)benzenesulfonyl chloride scaffold can be used to generate libraries of compounds for screening against biological targets. By systematically varying the substituents on the sulfonamide nitrogen, it is possible to develop selective binders for specific proteins, such as enzymes or receptors. echemcom.com The propionylamino group can be used to modulate the physicochemical properties of the probe or as a handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which are useful for target identification and validation studies. nih.gov

Advanced Synthetic Applications of 4 Propionylamino Benzenesulfonyl Chloride in Chemical Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules